5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride

mGluR5 Stereochemistry CNS Drug Discovery

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride (CAS 1909294-13-8), commonly supplied as the (2S,4R) enantiomer, is a bicyclic scaffold that combines a 1,2,4-triazole core with a chiral 4-methoxypyrrolidine moiety. The triazole ring is a privileged structure in medicinal chemistry, found in numerous CNS-active drugs, while the defined stereochemistry of the pyrrolidine ring is essential for target engagement in receptors such as mGluR5.

Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14 g/mol
Cat. No. B13250967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride
Molecular FormulaC8H16Cl2N4O
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl
InChIInChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H
InChIKeyIRJIHHIIELNCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride: A Defined Chiral Building Block for CNS-Oriented Scaffolds


5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride (CAS 1909294-13-8), commonly supplied as the (2S,4R) enantiomer, is a bicyclic scaffold that combines a 1,2,4-triazole core with a chiral 4-methoxypyrrolidine moiety . The triazole ring is a privileged structure in medicinal chemistry, found in numerous CNS-active drugs, while the defined stereochemistry of the pyrrolidine ring is essential for target engagement in receptors such as mGluR5 . As a versatile scaffold, it has been cited in the context of synthesizing libraries of 1,2,4-triazole derivatives for biological evaluation, positioning it as a starting point for exploring chemical space around triazole-based pharmacophores .

Defined (2S,4R) stereochemistry for chiral recognition studies
Triazole-pyrrolidine scaffold fits CNS pharmacophore exploration
Dihydrochloride salt supports aqueous assay compatibility

Substitution Risks for 5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride: Stereochemical and Scaffold Specificity


Generic substitution of this compound with a non-stereodefined mixture, a regioisomeric variant, or an alternative heterocyclic core is highly likely to fail in target-engagement applications. The specific (2S,4R) configuration is non-negotiable for chiral recognition pockets, as demonstrated by the high stereospecificity required for mGluR5 modulators in the same structural class . For example, the patent literature on fused pyrrolidine-triazole mGluR5 modulators explicitly claims specific enantiomers and diastereomers, implying that alternative stereoisomers would exhibit markedly different, and likely reduced, potency . Furthermore, the 1,2,4-triazole connectivity, as opposed to 1,2,3-triazole, dictates the vector of the methyl substituent and the hydrogen-bond donor/acceptor pattern, which is critical for bioisosteric matching in medicinal chemistry campaigns . Replacing this with a simple or commercially available 1,2,4-triazole building block lacking the chiral pyrrolidine would result in the loss of a key motif for CNS drug discovery .

Stereochemical mismatch
Racemic or alternate diastereomer may not engage chiral mGluR5 pockets
Regioisomeric triazole
1,2,3-triazole connectivity may alter H-bond pattern and substituent vector
Achiral analog
Simple 1,2,4-triazole without chiral pyrrolidine loses key CNS motif

Quantitative Differentiation Evidence for 5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride


Enantiomeric Purity: (2S,4R) Configuration as a Determinant of Pharmacological Activity in the mGluR5 Class

The compound is defined with (2S,4R) stereochemistry, a configuration that is critical for activity in the fused pyrrolidine-triazole class. The patent literature on structurally related mGluR5 modulators explicitly claims specific enantiomers, highlighting that activity is stereospecific . While direct quantitative data for this exact compound is limited, the structural class it belongs to shows that substituting a racemic mixture or an alternative diastereomer for the (2S,4R) enantiomer would be expected to reduce or abolish target binding, as seen in other CNS-active triazole series . This is a supporting class-level inference.

Stereochemical purity
Class-level
(2S,4R) vs. racemic: inferred stereospecificity from mGluR5 patent class
Supports chiral recognition study fit
Class-level inference; direct data limited
mGluR5 Stereochemistry CNS Drug Discovery

Scaffold Versatility: The 1,2,4-Triazole Core as a Privileged Structure with Documented Synthetic Tractability

The compound serves as a precursor for synthesizing diverse N-substituted pyrrolidine-1,2,4-triazole libraries. A 2022 study synthesized 14 derivatives (amides and amines) from a structurally identical 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, demonstrating the scaffold's amenability to parallel synthesis and diversification . This contrasts with less functionalized 1,2,4-triazole building blocks that lack the rigid, chiral pyrrolidine unit, which provides a defined vector for library expansion. The quantitative output of the library synthesis—8 novel amides and 6 novel amines—demonstrates a reliable synthetic route that minimizes procurement risk for users planning hit-to-lead or lead optimization campaigns .

Library synthesis output
Reported
14 novel N-substituted derivatives
Supports parallel synthesis workflow
From structurally identical precursor
Chemical Probe 1,2,4-Triazole Library Synthetic Tractability

Physicochemical Properties: A Defined Salt Form and Molecular Profile for CNS Drug Design

The compound is supplied as a dihydrochloride salt (C8H16Cl2N4O, MW 255.14 g/mol), which provides defined solubility and handling properties crucial for in vitro and in vivo experiments . Its relatively low molecular weight (255.14 g/mol) and balanced hydrogen bond donor/acceptor count fall within favorable ranges for CNS drug candidates (typically MW < 400, HBD < 3, HBA < 7). This contrasts with larger, more lipophilic triazole-pyrrolidine derivatives that may have poorer solubility or permeability profiles. While quantitative solubility or logP data are not available for this specific compound, the dihydrochloride salt form inherently improves aqueous solubility over the free base, which is a practical selection advantage for researchers conducting biological assays .

Salt form & MW profile
Class-level
Dihydrochloride, MW 255.14 g/mol
Supports aqueous assay compatibility
Salt advantage inferred; solubility not directly reported
CNS Drug Design Physicochemical Profile Salt Form

Recommended Application Scenarios for 5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride


CNS Drug Discovery: mGluR5 Modulator Hit-to-Lead Optimization

This chiral scaffold is directly applicable for teams pursuing mGluR5 negative allosteric modulators for psychiatric and neurological disorders. The patent family covering fused pyrrolidine 1,2,4-triazoles validates the pharmacophore, and the (2S,4R) stereochemistry of this building block aligns with the enantioselective requirements of mGluR5 receptor binding pockets . Researchers can use this scaffold as a starting point for parallel synthesis, confident that the stereochemical configuration is pre-defined and consistent with active enantiomers in the class .

Chemical Biology Probe Development via 1,2,4-Triazole Library Synthesis

The scaffold is ideally suited for constructing focused libraries of N-substituted pyrrolidine-1,2,4-triazoles for probing biological targets beyond mGluRs. The demonstrated synthetic tractability—14 derivatives synthesized in a single campaign—makes it a low-risk procurement choice for chemical biology groups seeking to explore structure-activity relationships systematically . The dihydrochloride salt form facilitates direct use in amide coupling or alkylation reactions without prior neutralization .

Fragment-Based Drug Discovery (FBDD) as a Chiral 3D Fragment

With a molecular weight of 255.14 g/mol and a non-planar pyrrolidine ring, this compound meets the criteria for a '3D fragment' in FBDD. Its balanced physicochemical profile, including the dihydrochloride salt for solubility, makes it suitable for fragment screening against a variety of protein targets, particularly those with chiral binding sites that can discriminate between enantiomers .

Synthetic Methodology Development for Chiral Triazole-Pyrrolidine Hybrids

Process chemistry groups developing scalable routes to chiral triazole-pyrrolidine hybrids can use this compound as a reference standard or starting material. The well-defined structure and availability from multiple suppliers ensure reproducibility in methodological studies, which is essential for validating new asymmetric synthesis or C-H functionalization reactions on this heterocyclic core .

Application
Selection Property
Validation Focus
CNS mGluR5 modulator studies
(2S,4R) stereochemical configuration
Chiral receptor binding pocket fit
Triazole library synthesis
Pre-defined chiral pyrrolidine unit
Synthetic tractability and derivative yield
Chiral fragment screening
Low molecular weight and 3D shape
Chiral binding site compatibility
Chiral triazole-pyrrolidine methodology
Well-defined (2S,4R) building block
Reproducible reference for new asymmetric methods
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